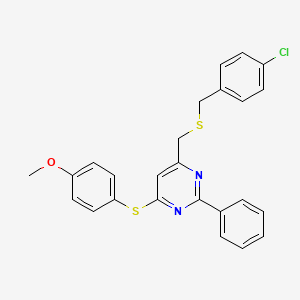

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methoxyphenyl)sulfanyl)-2-phenylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methoxyphenyl)sulfanyl)-2-phenylpyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methoxyphenyl)sulfanyl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the substituents through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and catalysts like palladium or copper complexes to

Biologische Aktivität

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methoxyphenyl)sulfanyl)-2-phenylpyrimidine, a compound with the CAS number 338960-76-2, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, synthesis, and biological evaluations of this compound based on diverse research findings.

- Molecular Formula : C25H21ClN2OS2

- Molar Mass : 465.03 g/mol

- Boiling Point : Predicted at 573.9 ± 50.0 °C

- Density : Approximately 1.33 ± 0.1 g/cm³

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antibacterial Activity

- Enzyme Inhibition

- Anticancer Activity

Antibacterial Studies

The antibacterial efficacy was evaluated using standard methods against multiple bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains tested | Weak to Moderate |

Enzyme Inhibition Assays

Inhibition assays revealed that the compound effectively inhibits AChE and urease:

| Enzyme | Inhibition Percentage |

|---|---|

| Acetylcholinesterase | High |

| Urease | Significant |

Anticancer Efficacy

Cytotoxicity was assessed using the MTT assay across different cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| SGC-7901 (Gastric) | 1.07 ± 0.22 |

| A549 (Lung) | 0.61 ± 0.19 |

| HepG2 (Liver) | 0.51 ± 0.13 |

These results indicate that the compound has promising anticancer properties with lower IC50 values suggesting higher potency against these cell lines .

Case Studies and Applications

Several studies have explored the therapeutic potential of compounds similar to this compound:

- Antimicrobial Agents : Research indicates that modifications in the sulfanyl group can enhance antibacterial properties, making it a candidate for developing new antibiotics.

- Cancer Therapeutics : The compound's ability to inhibit cancer cell growth suggests its potential use in chemotherapy regimens, particularly for resistant cancer types.

- Neurological Disorders : Given its AChE inhibitory activity, this compound may be explored for therapeutic applications in Alzheimer's disease and other cognitive disorders.

Wissenschaftliche Forschungsanwendungen

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Here are some notable applications:

Anticancer Activity

Research indicates that compounds similar to 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methoxyphenyl)sulfanyl)-2-phenylpyrimidine exhibit significant anticancer properties. For instance, studies have shown that derivatives containing pyrimidine and thioether groups can inhibit the growth of several human cancer cell lines, including breast, colon, and cervical cancers .

Case Study : A study published in PMC demonstrated that related compounds with similar structural motifs were effective in inducing apoptosis in cancer cells, suggesting that the compound could act as a potential lead for developing new anticancer agents .

Enzyme Inhibition

The compound may function as an inhibitor of key enzymes involved in various metabolic pathways. This inhibition can disrupt cancer cell metabolism or other pathological processes.

Mechanism of Action :

- Enzyme Targeting : The presence of the sulfanyl group may enhance binding affinity to specific enzymes.

Antimicrobial Properties

Similar compounds have shown promise as antimicrobial agents. The sulfonamide moiety is known for its ability to inhibit bacterial growth, which suggests potential applications in treating infections.

Eigenschaften

IUPAC Name |

4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(4-methoxyphenyl)sulfanyl-2-phenylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2OS2/c1-29-22-11-13-23(14-12-22)31-24-15-21(17-30-16-18-7-9-20(26)10-8-18)27-25(28-24)19-5-3-2-4-6-19/h2-15H,16-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVKDDIXIMMNEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.